molecular formula C16H31N3O2 B7929023 (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

Cat. No.: B7929023
M. Wt: 297.44 g/mol
InChI Key: BLVZRGWIGXNXEM-NRXISQOPSA-N
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Description

(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclohexyl ring, an acetyl-isopropyl-amino group, and a butyramide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the cyclohexylamine, which undergoes acetylation with acetic anhydride to form N-acetyl-cyclohexylamine. This intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropyl-amino group. The final step involves the coupling of this intermediate with 2-amino-3-methyl-butyramide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-isopropyl-amino group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-cyclohexylamine: Shares the cyclohexyl and acetyl groups but lacks the isopropyl-amino and butyramide moieties.

    2-Amino-3-methyl-butyramide: Contains the butyramide moiety but lacks the cyclohexyl and acetyl-isopropyl-amino groups.

Uniqueness

(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

(2S)-N-[2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-8-6-7-9-14(13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21)/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVZRGWIGXNXEM-NRXISQOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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